molecular formula C11H9FN4S B11861791 [(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea

[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea

Cat. No.: B11861791
M. Wt: 248.28 g/mol
InChI Key: GKBPQEYFPJLCRY-UUASQNMZSA-N
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Description

[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a fluorinated isoquinoline moiety, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea typically involves the reaction of 5-fluoroisoquinoline-1-carbaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often in an aqueous or organic solvent, to yield the desired product. The reaction can be represented as follows:

5-fluoroisoquinoline-1-carbaldehyde+thioureaThis compound\text{5-fluoroisoquinoline-1-carbaldehyde} + \text{thiourea} \rightarrow \text{this compound} 5-fluoroisoquinoline-1-carbaldehyde+thiourea→this compound

Industrial Production Methods

Industrial production of thiourea derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: The fluorine atom in the isoquinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea is unique due to the presence of the fluorinated isoquinoline moiety, which can enhance its chemical stability and biological activity compared to other thiourea derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H9FN4S

Molecular Weight

248.28 g/mol

IUPAC Name

[(Z)-(5-fluoroisoquinolin-1-yl)methylideneamino]thiourea

InChI

InChI=1S/C11H9FN4S/c12-9-3-1-2-8-7(9)4-5-14-10(8)6-15-16-11(13)17/h1-6H,(H3,13,16,17)/b15-6-

InChI Key

GKBPQEYFPJLCRY-UUASQNMZSA-N

Isomeric SMILES

C1=CC2=C(C=CN=C2/C=N\NC(=S)N)C(=C1)F

Canonical SMILES

C1=CC2=C(C=CN=C2C=NNC(=S)N)C(=C1)F

Origin of Product

United States

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